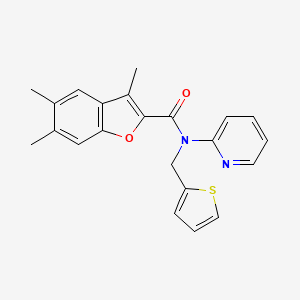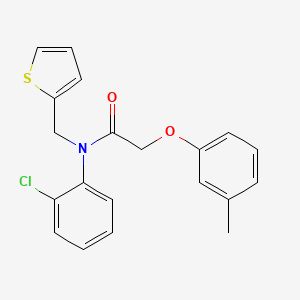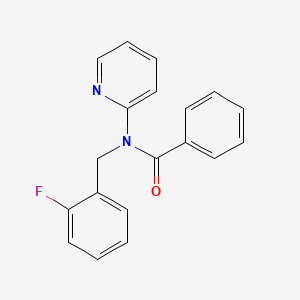![molecular formula C15H17N3O3S B11353942 6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11353942.png)
6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one: is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a pyridazinone core, a phenyl ring substituted with a methyl group and a pyrrolidin-1-ylsulfonyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution on the Phenyl Ring: The phenyl ring can be functionalized with a methyl group through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The sulfonylation of the phenyl ring can be achieved by reacting the phenyl derivative with pyrrolidine and a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazinone derivatives.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one: can be compared with other pyridazinone derivatives such as:
Uniqueness
- Structural Differences : The presence of the pyrrolidin-1-ylsulfonyl group distinguishes it from other similar compounds, which may have different substituents on the phenyl ring.
- Biological Activity : The unique structure may confer distinct biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H17N3O3S/c1-11-4-5-12(13-6-7-15(19)17-16-13)10-14(11)22(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,17,19) |
InChI Key |
DCZMIIHQTBBGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloropropyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11353860.png)
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11353868.png)

![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11353880.png)
![N-butyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11353884.png)
methanone](/img/structure/B11353891.png)
![6-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11353899.png)



![1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11353920.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11353925.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11353949.png)
![N-butyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11353966.png)
